UK-432097 is a chemically synthesized compound primarily recognized as a selective agonist for the adenosine A2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various conditions, including neurodegenerative diseases and inflammatory disorders. The compound's unique properties and interactions with the adenosine receptor family make it a significant subject of study in drug discovery and development.
UK-432097 was developed by researchers at the University of Kent and is part of a broader investigation into adenosine receptor ligands. It is cataloged under the chemical identifier 380221-63-6 and has been utilized in various studies to elucidate its pharmacological effects and mechanisms of action .
UK-432097 falls under the category of purine derivatives, specifically as an adenosine receptor agonist. It is classified within the broader family of G-protein coupled receptor (GPCR) ligands, targeting the A2A subtype of adenosine receptors, which are implicated in numerous physiological processes and disease states .
The synthesis of UK-432097 involves a multi-step chemical process that typically includes:
The synthetic route may utilize techniques such as:
UK-432097 has a complex molecular structure characterized by:
The molecular formula for UK-432097 is C14H16N4O3, with a molecular weight of approximately 288.30 g/mol. The compound contains 14 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms, contributing to its pharmacological activity .
UK-432097 participates in several key chemical reactions, primarily involving:
The compound's stability and reactivity can be assessed through:
UK-432097 acts as an agonist for the A2A adenosine receptor, initiating a cascade of intracellular signaling events upon binding. This includes:
Studies indicate that UK-432097 exhibits high efficacy in activating the A2A receptor, contributing to its potential therapeutic effects in conditions like Parkinson's disease and other neurodegenerative disorders .
Relevant analyses have shown that UK-432097 has favorable pharmacokinetic properties, contributing to its potential as a drug candidate .
UK-432097 is primarily utilized in research settings to explore:
Its role in modulating various physiological functions makes it a valuable tool for both basic research and therapeutic exploration .
UK-432097 stabilizes an active-state conformation of the A2AAR, as revealed by X-ray crystallography at 2.7 Å resolution (PDB: 3QAK). Relative to antagonist-bound structures, agonist binding triggers distinct helical rearrangements:
These rearrangements create an intracellular cavity for G-protein binding, mirroring activation states observed in opsin structures. UK-432097’s ribose moiety is critical for agonism, forming hydrogen bonds with residues His2787.43 (2.8 Å, 3.1 Å) and Ser2777.42 (3.0 Å) in helix VII – interactions abolished in alanine mutants [1]. Its extended C2 substituent anchors to ECL2 via Glu169 and Tyr2717.36, explaining its 10-fold higher binding affinity over adenosine [1] [5].
Table 1: Key Structural Features of UK-432097 Bound to A2AAR
Structural Element | Conformational Change | Key Interactions |
---|---|---|
Helix VI | Outward rotation (cytoplasmic half) | Trp2466.48 displacement (1.9 Å) |
Helix V | Inward tilt | Val1865.47 shift stabilizes tilt |
Ribose moiety | N/A | H-bonds: His2787.43, Ser2777.42, Thr883.36 |
ECL2 and ECL3 | ECL3 outward shift (3–4 Å) | Glu169 H-bonds; His264 rotamer flip |
C2 substituent | Allosteric modulation | Urea coordination: Glu169, Tyr2717.36 |
Molecular dynamics simulations confirm UK-432097’s binding stabilizes a high-energy receptor state inaccessible to partial agonists. This "conformational selection" mechanism differentiates it from flexible agonists like NECA, explaining its full agonism despite similar binding affinities [5] [7].
Developed by Pfizer in the early 2000s, UK-432097 was among the first A2AAR agonists designed for chronic obstructive pulmonary disease (COPD), leveraging the receptor’s anti-inflammatory and bronchodilatory effects. Preclinical studies demonstrated potent inhibition of TNF-α release in human PBMCs (EC50 ~1 nM) and efficacy in lung inflammation models [3] [9]. Its high selectivity (>1000-fold over A1, A2B, and A3 subtypes) derived from the unique C2 pyridyl-piperidine substituent, which exploited divergent extracellular loops among adenosine receptors [1] [8].
Despite promising pharmacology, clinical trials for COPD were terminated due to insufficient separation between anti-inflammatory effects and hypotension (plasma EC50 for vasodilation: 0.5 nM) [2] [9]. Nevertheless, its impact persisted:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7